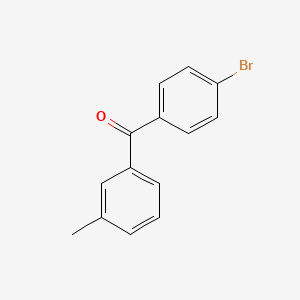

4-ブロモ-3'-メチルベンゾフェノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

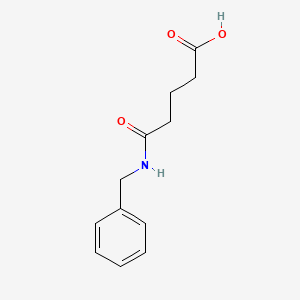

4-Bromo-3'-methylbenzophenone is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

4-ブロモ-3'-メチルベンゾフェノン: は、有機合成における中間体として一般的に使用されます。 その臭素原子は求核置換反応を起こし、さまざまな官能基を導入することができます 。この汎用性は、複雑な有機分子の構築のための貴重なビルディングブロックとなっています。

光還元研究

光化学の分野では、4-ブロモ-3'-メチルベンゾフェノンは光還元過程の研究に使用されてきました。 オレゴン州立大学の研究者は、置換ベンゾピナコールへの光還元の量子収率を決定する実験を行いました 。これらの研究は、光への暴露下でのベンゾフェノンの挙動と、光開始反応における潜在的な用途を理解するのに役立ちます。

材料科学

この化合物は、特定の条件下でポリマーを形成する能力があるため、新しい材料の創出のための候補となっています。 たとえば、そのリン光特性は、ポリメチルメタクリレートに埋め込むことで研究されており、室温でのリン光を研究しています 。この研究は、独自の光学特性を持つ新しい材料の開発につながる可能性があります。

ナノテクノロジー

最後に、4-ブロモ-3'-メチルベンゾフェノンはナノテクノロジーで応用されています。 ナノ材料の表面特性を変更したり、ナノ構造材料の合成のための前駆体として使用することができます 。これらの材料は、電子機器から薬物送達システムまで、さまざまな用途を持つ可能性があります。

生化学分析

Biochemical Properties

4-Bromo-3’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. These interactions often involve the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.

Cellular Effects

The effects of 4-Bromo-3’-methylbenzophenone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to alterations in cell function . Additionally, it may affect the expression of genes involved in detoxification processes, thereby modulating cellular responses to oxidative damage.

Molecular Mechanism

At the molecular level, 4-Bromo-3’-methylbenzophenone exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This can lead to enzyme inhibition or activation, depending on the specific target . The compound’s ability to generate ROS also plays a crucial role in its molecular mechanism, as these reactive species can cause damage to cellular components, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-3’-methylbenzophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 4-Bromo-3’-methylbenzophenone can lead to cumulative oxidative damage, affecting cell viability and function . Additionally, the compound’s degradation products may have distinct biochemical properties that contribute to its overall impact on cells.

Dosage Effects in Animal Models

The effects of 4-Bromo-3’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can induce significant toxic effects, including liver and kidney damage . These adverse effects are often associated with the compound’s ability to generate ROS and its interactions with detoxification enzymes.

Metabolic Pathways

4-Bromo-3’-methylbenzophenone is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes oxidative metabolism, leading to the formation of hydroxylated metabolites . These metabolites can further conjugate with glucuronic acid or sulfate, facilitating their excretion from the body. The metabolic processing of 4-Bromo-3’-methylbenzophenone is crucial for understanding its biochemical effects and potential toxicity.

Transport and Distribution

The transport and distribution of 4-Bromo-3’-methylbenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution of 4-Bromo-3’-methylbenzophenone within tissues is also determined by its lipophilicity, which influences its ability to cross cell membranes.

Subcellular Localization

The subcellular localization of 4-Bromo-3’-methylbenzophenone is an important factor in determining its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization is often influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular distribution of 4-Bromo-3’-methylbenzophenone can impact its interactions with biomolecules and its overall biochemical effects.

特性

IUPAC Name |

(4-bromophenyl)-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOJVDGMHBXDGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373717 |

Source

|

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27428-61-1 |

Source

|

| Record name | (4-Bromophenyl)(3-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27428-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

![4-[3-(2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOYL]PHENYL METHANESULFONATE](/img/structure/B1273543.png)

![N-[4-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B1273545.png)

![2,5-Dibromothieno[3,2-b]thiophene](/img/structure/B1273552.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273562.png)